molecular formula C17H21NO4 B15332849 Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Cat. No.: B15332849
M. Wt: 303.35 g/mol
InChI Key: WYYZALYQKHMAHX-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[111]pentanyl)propanoate is a compound that features a bicyclo[111]pentane (BCP) scaffold Bicyclo[111]pentane is a strained bicyclic structure that has gained attention in medicinal chemistry as a bioisostere for phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be directly derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs up to 8.5 mmol/h, providing an efficient route to gram quantities of the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the continuous flow synthesis process. This method offers advantages in terms of efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.

    Substitution: Substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as iron (II) phthalocyanine (Fe(Pc)) . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate involves its interaction with molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to similar targets. This interaction can modulate various pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is unique due to its combination of the bicyclo[1.1.1]pentane core with specific functional groups. This combination enhances its potential as a versatile building block in drug design and other applications.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)

InChI Key

WYYZALYQKHMAHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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